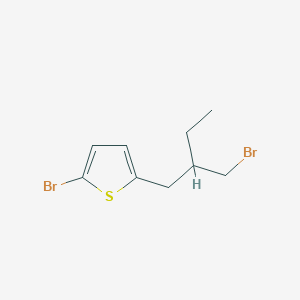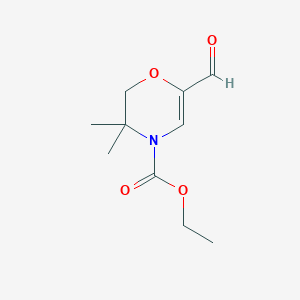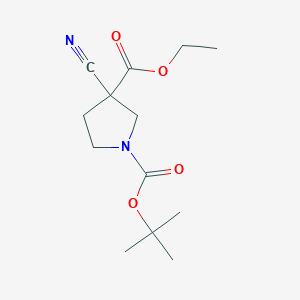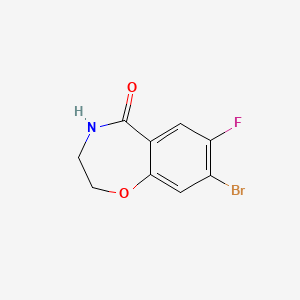![molecular formula C8H16Cl2N4O B13487113 [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)
[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C8H14N4O2HCl It is a derivative of oxolane and triazole, featuring a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Oxolane Ring Formation: The oxolane ring can be formed via a cyclization reaction involving diols and appropriate leaving groups under acidic conditions.
Methanamine Group Introduction: The methanamine group is introduced through a substitution reaction, where an amine group replaces a leaving group on the oxolane ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxides of the methanamine group.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its triazole ring can mimic natural substrates, making it useful in enzyme inhibition studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an antimicrobial or antiviral agent due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
- [2-(4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride
- [2-(5-methyl-4H-1,2,4-triazol-3-yl)tetrahydrofuran-3-yl]methanamine dihydrochloride
- [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanol dihydrochloride
Uniqueness
The uniqueness of [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride lies in its specific combination of functional groups The presence of both the triazole and oxolane rings, along with the methanamine group, provides a versatile scaffold for chemical modifications
特性
分子式 |
C8H16Cl2N4O |
|---|---|
分子量 |
255.14 g/mol |
IUPAC名 |
[2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-6(4-9)2-3-13-7;;/h6-7H,2-4,9H2,1H3,(H,10,11,12);2*1H |
InChIキー |
SHVAVWJOOHWNKO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1)C2C(CCO2)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis](/img/structure/B13487042.png)
![tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)



![(1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13487056.png)

![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)





